molecular formula C6H7N3O3 B3229214 4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid CAS No. 128293-68-5

4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid

Cat. No. B3229214
CAS RN: 128293-68-5
M. Wt: 169.14 g/mol
InChI Key: OVFKMTVVSGRRCQ-UHFFFAOYSA-N
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Description

“4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid” is a chemical compound that is a derivative of imidazole . It is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole . The molecular formula of this compound is C6H7N3O3 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms, one of which bears a hydrogen atom . The molecular weight of this compound is 169.14 .

Future Directions

Imidazoles have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed . Therefore, research into the synthesis and applications of “4-Formamido-1-methyl-1H-imidazole-2-carboxylic acid” and similar compounds is likely to continue in the future.

properties

IUPAC Name

4-formamido-1-methylimidazole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-9-2-4(7-3-10)8-5(9)6(11)12/h2-3H,1H3,(H,7,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFKMTVVSGRRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C(=O)O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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